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Compound of Interest

Compound Name: 2-Methoxy-8-methylquinoline

Cat. No.: B1456127

Introduction: Unveiling the Potential of a
Substituted Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for
its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.
[1][2] Within this important class of heterocycles, 2-Methoxy-8-methylquinoline emerges as a
compound of significant interest. Its unique substitution pattern—a methoxy group at the 8-
position and a methyl group at the 2-position—offers orthogonal points for chemical
modification, making it a valuable building block for the synthesis of complex molecular
architectures.[3] The 8-methoxy group not only influences the electronic properties of the
aromatic system but also serves as a masked hydroxyl group, a key functional handle in many
biologically active 8-hydroxyquinoline derivatives.[4] Concurrently, the 2-methyl group is
amenable to a variety of transformations, including deprotonation-alkylation and transition-
metal-catalyzed C-H functionalization. This guide provides an in-depth exploration of the
synthesis and application of 2-Methoxy-8-methylquinoline, offering detailed protocols and
mechanistic insights for researchers in organic synthesis and drug development.

Core Properties and Spectroscopic Data

A foundational understanding of the physicochemical properties of 2-Methoxy-8-
methylquinoline is essential for its effective use in synthesis.
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Property Value

Molecular Formula C11H11NO

Molecular Weight 173.21 g/mol

CAS Number 3033-80-5

Appearance Not specified, likely a solid at room temperature
Solubility Soluble in common organic solvents

Note: As this is a specialized reagent, comprehensive experimental data may be limited.
Properties are based on available information and comparison with structurally similar
compounds.[3]

I. Synthesis of 2-Methoxy-8-methylquinoline: A
Foundational Protocol

The most common route to 2-Methoxy-8-methylquinoline involves a two-step process starting
from the commercially available 2-methyl-8-hydroxyquinoline. This precursor is first
synthesized via a modified Skraup or Doebner-von Miller reaction, followed by methylation of
the hydroxyl group.

Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline

The Doebner-von Miller reaction provides a reliable method for constructing the quinoline core.
[1][5] This acid-catalyzed reaction involves the condensation of an aniline with an a,[3-
unsaturated carbonyl compound.

Protocol 1: Synthesis of 2-Methyl-8-hydroxyquinoline
Materials:

e 0-Aminophenol

o Crotonaldehyde

o Concentrated Hydrochloric Acid (HCI)
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o-Nitrophenol (oxidizing agent)

Toluene

Anhydrous Sodium Sulfate

Ammonia solution

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend o-
aminophenol (0.3 mol) in 150 mL of 18% HCI.

Heat the mixture to reflux with stirring.

Over a period of 30 minutes, slowly add a solution of o-nitrophenol (0.1 mol) and
crotonaldehyde (0.4 mol).

Continue refluxing for an additional 2 hours.

After cooling to room temperature, neutralize the reaction mixture with an ammonia solution.

Extract the product with toluene (4 x 100 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield a crude solid.

Purify the crude product by vacuum distillation or recrystallization to obtain 2-methyl-8-
hydroxyquinoline.[5]

Step 2: Methylation of 2-Methyl-8-hydroxyquinoline

The hydroxyl group of 2-methyl-8-hydroxyquinoline can be readily methylated to afford the

target compound, 2-Methoxy-8-methylquinoline. This Williamson ether synthesis is a

standard and high-yielding transformation.

Protocol 2: Synthesis of 2-Methoxy-8-methylquinoline
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Materials:

2-Methyl-8-hydroxyquinoline

Dimethyl sulfate (DMS) or Methyl iodide (Mel)

Potassium carbonate (K2COs) or Sodium hydride (NaH)

Acetone or N,N-Dimethylformamide (DMF)

Deionized water

Ethyl acetate
Procedure:

e To a solution of 2-methyl-8-hydroxyquinoline (1 equivalent) in acetone or DMF, add a base
such as potassium carbonate (1.5 equivalents).

 Stir the suspension at room temperature for 30 minutes.

« Add the methylating agent, dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to
the mixture.

 Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its
progress by Thin Layer Chromatography (TLC).

e Upon completion, pour the reaction mixture into cold deionized water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude product can be purified by column chromatography on silica gel to yield pure 2-
Methoxy-8-methylquinoline.
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Il. Functionalization of the 2-Methyl Group: A
Gateway to Diverse Derivatives

The methyl group at the 2-position of 2-Methoxy-8-methylquinoline is a key site for
derivatization, enabling the introduction of a wide range of functionalities.

A. Deprotonation and Alkylation

The 2-methyl group exhibits sufficient acidity to be deprotonated by a strong base, such as
lithium diisopropylamide (LDA), to form a nucleophilic species that can react with various
electrophiles.

Protocol 3: Alkylation of 2-Methoxy-8-methylquinoline

Materials:

2-Methoxy-8-methylquinoline

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

Anhydrous Tetrahydrofuran (THF)

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

Saturated aqueous ammonium chloride (NH4Cl) solution

Ethyl acetate
Procedure:

e In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or
nitrogen), dissolve 2-Methoxy-8-methylquinoline (1 equivalent) in anhydrous THF.

¢ Cool the solution to -78 °C in a dry ice/acetone bath.

o Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature at -78
°C. A color change is typically observed, indicating the formation of the lithiated species.
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 Stir the reaction mixture at -78 °C for 1 hour.

o Add the desired alkyl halide (1.2 equivalents) dropwise to the solution at -78 °C.
 Allow the reaction to slowly warm to room temperature and stir overnight.

e Quench the reaction by the slow addition of saturated aqueous NHa4Cl solution.
o Extract the product with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o Purify the residue by column chromatography to afford the 2-alkylated quinoline derivative.

B. Oxidation to Carboxylic Acid

The 2-methyl group can be oxidized to a carboxylic acid, providing a versatile handle for further
transformations such as amide or ester formation. While potent oxidizing agents like potassium
permanganate can be aggressive towards the quinoline ring, milder reagents are preferred.[6]

Protocol 4: Oxidation of the 2-Methyl Group

Materials:

2-Methoxy-8-methylquinoline

Selenium dioxide (SeOx2)

Dioxane

Water

Procedure:

 In a round-bottom flask, dissolve 2-Methoxy-8-methylquinoline (1 equivalent) in a mixture
of dioxane and water.

e Add selenium dioxide (2-3 equivalents) to the solution.
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» Heat the reaction mixture to reflux and monitor by TLC.

» After completion, cool the reaction to room temperature and filter to remove selenium
byproducts.

o Concentrate the filtrate under reduced pressure.

e The crude 8-methoxy-2-quinolinecarboxylic acid can be purified by recrystallization or by
conversion to its salt followed by acidification.

lll. Transformations Involving the 8-Methoxy Group

The 8-methoxy group can be strategically employed as a protecting group for the
corresponding 8-hydroxyquinoline, which is a privileged scaffold in medicinal chemistry due to
its metal-chelating properties.

Demethylation to 2-Methyl-8-hydroxyquinoline

Cleavage of the methyl ether is a crucial step to unmask the 8-hydroxyl group. This
transformation is typically achieved using strong Lewis acids like boron tribromide (BBr3) or
strong protic acids.

Protocol 5: Demethylation of 2-Methoxy-8-methylquinoline

Materials:

2-Methoxy-8-methylquinoline

Boron tribromide (BBr3) solution in dichloromethane (DCM)

Anhydrous Dichloromethane (DCM)

Methanol

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Ethyl acetate

Procedure:
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Dissolve 2-Methoxy-8-methylquinoline (1 equivalent) in anhydrous DCM in a flame-dried
flask under an inert atmosphere.

Cool the solution to -78 °C.
Slowly add a solution of BBrs in DCM (1.2 equivalents) dropwise.

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir
for an additional 2-4 hours, monitoring by TLC.

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
Neutralize the mixture with a saturated aqueous NaHCOs solution.
Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 2-methyl-8-hydroxyquinoline.

IV. Application in Cross-Coupling Reactions

While 2-Methoxy-8-methylquinoline itself is not typically used as a ligand in cross-coupling

reactions, its derivatives, particularly those derived from the corresponding 8-hydroxyquinoline,

are excellent ligands for various transition metals.[7] The quinoline nitrogen and the

hydroxyl/alkoxy oxygen can form stable chelate complexes. Furthermore, halogenated

derivatives of 2-Methoxy-8-methylquinoline can serve as substrates in cross-coupling

reactions to build more complex molecular frameworks.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.
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Caption: Synthetic utility of 2-Methoxy-8-methylquinoline.

Conclusion

2-Methoxy-8-methylquinoline is a highly valuable and versatile intermediate in organic
synthesis. Its strategic functionalization at the 2-methyl and 8-methoxy positions provides
access to a wide array of substituted quinolines, which are of significant interest in the
development of new pharmaceuticals and functional materials. The protocols detailed in this
guide offer researchers a practical toolkit for the synthesis and application of this important
synthon, paving the way for further innovation in chemical and biomedical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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